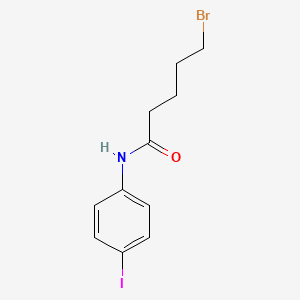

5-bromo-N-(4-iodophenyl)pentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(4-iodophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrINO/c12-8-2-1-3-11(15)14-10-6-4-9(13)5-7-10/h4-7H,1-3,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDOIIFAJQLBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 5 Bromo N 4 Iodophenyl Pentanamide

Amidation Reactions and Strategic Bond Formation

The core of synthesizing 5-bromo-N-(4-iodophenyl)pentanamide lies in the strategic formation of an amide linkage. This is typically accomplished through amidation reactions, where a nucleophilic amine attacks an activated carboxylic acid derivative.

Direct Acylation of 4-Iodoaniline (B139537) with 5-Bromopentanoyl Chloride

A prevalent and efficient method for the synthesis of this compound is the direct acylation of 4-iodoaniline with 5-bromopentanoyl chloride. chemicalbook.comchemenu.com In this reaction, the lone pair of electrons on the nitrogen atom of 4-iodoaniline nucleophilically attacks the electrophilic carbonyl carbon of 5-bromopentanoyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the desired amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction, thereby driving the equilibrium towards the product side.

Investigation of Catalytic Systems and Solvents in Amide Coupling

The choice of catalyst and solvent system is paramount in optimizing the amide coupling reaction. Various bases and solvents have been investigated to enhance the reaction rate and yield. Common catalytic systems include the use of tertiary amines such as triethylamine (B128534) or diisopropylethylamine (DIPEA) in solvents like toluene (B28343) or dichloromethane (B109758). chemicalbook.comrsc.orgresearchgate.net These bases act as scavengers for the HCl produced, preventing the protonation of the starting aniline (B41778) and thus maintaining its nucleophilicity. The selection of the solvent is also critical; for instance, dichloromethane is often favored for its ability to dissolve the reactants and for its relatively low boiling point, which simplifies post-reaction workup. chemicalbook.com While traditional methods often rely on stoichiometric amounts of coupling reagents, research into catalytic amidation is a growing field, aiming to reduce waste and improve efficiency. catalyticamidation.info

Precursor Synthesis: Preparation of 5-Bromopentanoyl Chloride from 5-Bromopentanoic Acid Utilizing Thionyl Chloride

The acylating agent, 5-bromopentanoyl chloride, is typically prepared from its corresponding carboxylic acid, 5-bromopentanoic acid. chemicalbook.comnbinno.com A common and effective method for this conversion is the use of thionyl chloride (SOCl₂). chemicalbook.comnbinno.comgoogle.com The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the desired acid chloride. chemicalbook.com This reaction is often performed without a solvent or in an inert solvent like dichloromethane and may be heated to reflux to ensure completion. chemicalbook.com

Reaction Condition Optimization for High Yield and Purity in Multi-Step Syntheses

Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters across the multiple synthetic steps. google.comrsc.org

Temperature and Duration Studies

Temperature and reaction duration are critical factors that are meticulously controlled to maximize product formation and minimize the formation of byproducts. For the conversion of 5-bromopentanoic acid to 5-bromopentanoyl chloride using thionyl chloride, the reaction is often carried out at elevated temperatures, such as refluxing in dichloromethane for a few hours, to drive the reaction to completion. chemicalbook.com In the subsequent amidation step, the reaction temperature is typically kept low initially, sometimes at 0 °C, during the addition of the acyl chloride to the aniline derivative to control the exothermic reaction. The reaction mixture is then often allowed to warm to room temperature and stirred for a specific duration to ensure complete conversion.

Isolation and Purification Techniques during Synthesis

Upon completion of the reaction, a series of isolation and purification steps are necessary to obtain the pure product. The initial workup often involves washing the reaction mixture with aqueous solutions to remove unreacted starting materials, catalysts, and salts. For instance, an acidic wash can remove excess amine, while a basic wash can remove unreacted carboxylic acid. The crude product is then typically extracted into an organic solvent. Further purification is often achieved through recrystallization from a suitable solvent or a mixture of solvents. google.com This process relies on the principle that the desired compound and impurities have different solubilities in the chosen solvent system at different temperatures. Column chromatography is another powerful purification technique that can be employed to separate the target compound from any remaining impurities based on their differential adsorption to a stationary phase. The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. nbinno.com

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 5 Bromo N 4 Iodophenyl Pentanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. uobasrah.edu.iqupi.edu For 5-bromo-N-(4-iodophenyl)pentanamide, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the pentanamide (B147674) chain and the substitution pattern of the aromatic ring. researchgate.netnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The amide proton (N-H) would typically appear as a singlet in the downfield region (around 8-10 ppm). The aromatic protons on the 4-iodophenyl ring will present as two doublets, characteristic of a 1,4-disubstituted benzene ring, with chemical shifts influenced by the electron-withdrawing nature of the iodine and amide groups. The protons of the pentanamide chain will appear as a series of multiplets in the aliphatic region. The methylene group adjacent to the carbonyl (C2-H₂) and the methylene group adjacent to the bromine (C5-H₂) will be the most downfield of the aliphatic protons due to the deshielding effects of the neighboring heteroatoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. uobasrah.edu.iqupi.edu The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 170-175 ppm. The aromatic carbons will show four distinct signals, with the carbon atom bonded to the iodine (C-I) appearing at a significantly higher field (lower ppm value) compared to the other aromatic carbons. The carbons of the pentyl chain will resonate in the aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Spectral Data for this compound

| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

| C=O | - | ~172 |

| N-H | ~8.5 (s, 1H) | - |

| Aromatic C-H (ortho to NH) | ~7.5 (d, 2H) | ~122 |

| Aromatic C-H (ortho to I) | ~7.7 (d, 2H) | ~138 |

| Aromatic C-NH | - | ~139 |

| Aromatic C-I | - | ~88 |

| CH₂ (alpha to C=O) | ~2.4 (t, 2H) | ~37 |

| CH₂ (beta to C=O) | ~1.8 (m, 2H) | ~24 |

| CH₂ (gamma to C=O) | ~1.9 (m, 2H) | ~32 |

| CH₂ (alpha to Br) | ~3.5 (t, 2H) | ~33 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk Techniques like Electrospray Ionization (ESI-MS) are soft ionization methods ideal for generating intact molecular ions, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I). nih.gov This provides a clear signature for the presence of these halogens.

Fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways: libretexts.orgyoutube.com

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of acylium ions. libretexts.org

Amide Bond Cleavage: Scission of the N-CO bond is a common fragmentation pathway for amides. rsc.org

Loss of Halogens: Cleavage of the C-Br and C-I bonds, leading to fragments corresponding to the loss of a bromine or iodine radical.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Fragmentation Pathway |

| 411/413 | [M]⁺ | Molecular Ion |

| 332 | [M - Br]⁺ | Loss of bromine radical |

| 284 | [M - I]⁺ | Loss of iodine radical |

| 219 | [H₂N-C₆H₄-I]⁺ | Cleavage of amide C-N bond |

| 193/195 | [Br-(CH₂)₄-CO]⁺ | Alpha-cleavage |

| 105 | [C₆H₅-CO]⁺ (from further fragmentation) | Loss of halogens and side chain |

| 92 | [C₆H₄-NH]⁺ | Cleavage of amide C-N bond and loss of I |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uobasrah.edu.iqutdallas.edu Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. msu.edu

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure as a secondary amide. spectroscopyonline.comspectroscopyonline.com The presence of a sharp, medium intensity N-H stretching vibration around 3300 cm⁻¹ is indicative of a secondary amide. utdallas.edu The strong absorption from the carbonyl (C=O) group stretch, typically observed between 1630 and 1680 cm⁻¹ for amides, is one of the most prominent peaks in the spectrum. nih.govresearchgate.net Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic chain will be visible, as well as characteristic absorptions for the C-Br bond in the fingerprint region. lumenlearning.comlibretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium |

| C-H Stretch (aromatic) | Aryl Ring | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | Alkyl Chain | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Amide | 1570 - 1515 | Strong |

| C-C Stretch (in-ring) | Aryl Ring | 1600 - 1450 | Medium |

| C-Br Stretch | Alkyl Halide | 690 - 515 | Medium-Strong |

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying components in a mixture. It is widely used to determine the purity of a synthesized compound and to monitor the progress of a chemical reaction. iosrjournals.org A reversed-phase HPLC method would be suitable for the analysis of the relatively non-polar this compound. jfda-online.com

In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. The compound is separated from impurities based on differences in their polarity and interaction with the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule will absorb UV light. By monitoring the disappearance of starting materials (e.g., 4-iodoaniline (B139537) and 5-bromopentanoyl chloride) and the appearance of the product peak, the reaction can be effectively tracked over time. The purity of the final product is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

X-ray Powder Diffraction (PXRD) for Crystalline Form Analysis of Related Intermediates

X-ray Powder Diffraction (PXRD) is a powerful technique for analyzing the crystalline structure of solid materials. springernature.com Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for its specific crystal lattice structure. researchgate.net This technique is invaluable for identifying different polymorphic forms, solvates, or hydrates of a compound, which can have significantly different physical properties.

While PXRD data for this compound itself may not be readily available, the technique is crucial for characterizing any crystalline starting materials or synthetic intermediates. For example, the crystalline form of the starting material, 4-iodoaniline, or a related intermediate like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, can be confirmed using PXRD. nih.gov The analysis provides information on the unit cell dimensions (a, b, c, α, β, γ), space group, and other crystallographic parameters. nih.gov This ensures the consistency and quality of the materials used in the synthesis.

Interactive Data Table: Example Crystal Data for a Related Intermediate (N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide)

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆BrNO₄ nih.gov |

| Molecular Weight | 366.21 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| a (Å) | 9.5860 (19) nih.gov |

| b (Å) | 26.010 (5) nih.gov |

| c (Å) | 7.1390 (14) nih.gov |

| β (°) | 112.04 (3) nih.gov |

| Volume (ų) | 1649.9 (6) nih.gov |

| Z | 4 nih.gov |

Applications of 5 Bromo N 4 Iodophenyl Pentanamide As a Strategic Synthetic Intermediate in Pharmaceutical and Chemical Sciences

Central Role in the Synthesis of Apixaban and Related Anticoagulants

5-bromo-N-(4-iodophenyl)pentanamide is a key precursor in several patented manufacturing routes for Apixaban, an oral anticoagulant used for the prevention of venous thromboembolism. google.comfrontiersin.org Its structure contains the essential atoms required for the formation of the 1-(4-iodophenyl)-piperidin-2-one moiety, a core component of the final drug molecule.

The synthesis of Apixaban intermediates from this compound involves a clear and efficient reaction sequence. The process typically begins with the formation of the pentanamide (B147674) itself, followed by an intramolecular cyclization to form a critical lactam ring.

The initial step is the acylation of 4-iodoaniline (B139537). This is achieved by reacting 4-iodoaniline with 5-bromovaleryl chloride (also known as 5-bromopentanoyl chloride). google.comquickcompany.in This reaction forms the amide bond and establishes the basic skeleton of this compound. Following its formation, this linear intermediate is not always isolated but is often immediately subjected to base-mediated intramolecular cyclization. quickcompany.in The presence of a base, such as potassium hydroxide or sodium tert-butoxide, facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking the carbon atom bearing the bromine. quickcompany.innewdrugapprovals.org This intramolecular nucleophilic substitution results in the formation of 1-(4-iodophenyl)piperidin-2-one, a key lactam intermediate for Apixaban, with the elimination of a bromide salt. google.comquickcompany.in This lactam is a central building block that is further elaborated in subsequent steps to complete the synthesis of the Apixaban molecule. epo.org

| Step | Reaction | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Amide Formation | 4-iodoaniline, 5-bromopentanoyl chloride, Triethylamine (B128534) | This compound | Not specified for isolated intermediate in this sequence quickcompany.in |

| 2 | Intramolecular Cyclization (Lactam Formation) | Potassium hydroxide or Sodium tert-butoxide | 1-(4-iodophenyl)piperidin-2-one | Yields for this conversion are part of a one-pot process from 4-iodoaniline, with final product purity reported as ≥99.5% quickcompany.in |

The strategic incorporation of the 5-bromopentanamide (B3270386) scaffold in the synthesis of Apixaban is guided by its direct utility in forming the piperidin-2-one (a δ-valerolactam) ring system. remedypublications.com Lactam scaffolds are considered "privileged structures" in medicinal chemistry because their rigid, cyclic nature can facilitate potent and selective binding to biological targets. researchgate.netnih.gov

In the context of Factor Xa inhibitors like Apixaban, the piperidinone ring plays a crucial role. It was specifically chosen during the drug design process to fit into the S4 binding pocket of the Factor Xa enzyme. remedypublications.com This structural feature was an optimization over earlier designs, as it was found to improve the pharmacokinetic profile of the compound and avoid potential metabolism into aniline (B41778) derivatives. remedypublications.com

The this compound molecule is an ideal linear precursor for this specific six-membered lactam ring for several reasons:

Correct Chain Length: The five-carbon pentanamide chain ensures the formation of a thermodynamically stable six-membered ring upon cyclization.

Reactive Handles: The terminal bromo group on the alkyl chain serves as an excellent leaving group for the intramolecular nucleophilic attack by the amide nitrogen.

Amide Functionality: The amide group itself is the nucleophilic source for the ring-closing reaction and becomes an integral part of the final lactam ring, providing conformational rigidity and hydrogen bonding capabilities.

The piperidine framework is found in a vast number of pharmaceuticals due to its favorable pharmacological properties. researchgate.netnih.gov The use of the pentanamide scaffold as its direct precursor represents an efficient and reliable synthetic strategy to incorporate this important motif.

Contribution to Diverse Chemical Scaffolds and Complex Molecule Synthesis

While its application in Apixaban synthesis is its most widely documented role, the chemical architecture of this compound makes it a potentially valuable starting material for a wide array of other complex molecules. Its utility stems from the presence of three distinct and selectively reactive functional groups: the aryl iodide, the alkyl bromide, and the amide linkage.

The structure of this compound serves as a foundation that can be elaborated into more complex pharmacological scaffolds. The aryl iodide is particularly significant as it is a prime substrate for transition metal-catalyzed cross-coupling reactions. mdpi.com This allows for the attachment of a wide variety of other molecular fragments, a cornerstone of modern drug discovery. nih.gov

For example, Suzuki-Miyaura coupling reactions could be used to connect the iodophenyl ring to various boronic acids, creating biaryl structures. Biaryl motifs are common in pharmacologically active compounds. Similarly, Sonogashira or Heck couplings could introduce alkyne or alkene functionalities, respectively, leading to structurally diverse and rigidified molecules. The ability to build upon the existing framework allows chemists to explore a vast chemical space starting from a single, well-defined intermediate.

The orthogonal reactivity of the alkyl bromide and aryl iodide groups in this compound offers significant potential for the design and development of novel amide-containing compounds. researchgate.net Chemists can selectively target one halide over the other by choosing appropriate reaction conditions, allowing for stepwise and controlled synthesis of complex molecules.

Amide-containing compounds exhibit a vast range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties. catrin.comnih.govmdpi.comnih.gov The development of new amide derivatives is a continuous effort in pharmaceutical research. Starting with this compound, new libraries of compounds could be generated by leveraging its functional handles. For instance, Suzuki cross-coupling has been used to synthesize novel N-aryl carboxamide derivatives with significant antibacterial and enzyme inhibitory activities from bromo-aryl amide precursors. mdpi.com A similar strategy could be applied to the iodo-phenyl group of the title compound to generate new chemical entities for biological screening.

The table below outlines the synthetic potential of this intermediate for creating diverse molecular structures.

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Scaffold/Functionality |

|---|---|---|---|

| Aryl Iodide (C-I) | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Biaryl or heteroaryl-aryl amides |

| Aryl Iodide (C-I) | Buchwald-Hartwig Amination | Amines, Pd catalyst | Di-amino phenyl derivatives |

| Aryl Iodide (C-I) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Aryl-alkyne amides |

| Alkyl Bromide (C-Br) | Nucleophilic Substitution | Azides, thiols, amines, cyanides | Functionalized alkyl chains (azido, thioether, amino, nitrile) |

| Alkyl Bromide (C-Br) | Intramolecular Cyclization | Base | Lactam rings (e.g., piperidinone) |

The versatility offered by these potential transformations underscores the value of this compound not just as a one-purpose intermediate for Apixaban, but as a strategic platform for the broader discovery of new amide-containing compounds with potential therapeutic activities.

Computational and Theoretical Investigations Pertaining to the 5 Bromo N 4 Iodophenyl Pentanamide Scaffold and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions in Related Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the interactions that drive biological activity. For scaffolds related to 5-bromo-N-(4-iodophenyl)pentanamide, docking simulations have been instrumental in elucidating binding modes and identifying key interactions.

For instance, in studies of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, molecular docking was used to analyze how these compounds bind to the UNC51-like kinase 1 (ULK1) enzyme, a target in non-small cell lung cancer. nih.gov The simulations helped to clarify the role of hydrogen bond donors in the binding interaction. nih.gov Similarly, docking studies on derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol revealed their potential to inhibit cyclooxygenase (COX) enzymes. csfarmacie.cz These studies demonstrated that hydrophobic interactions involving the alkyl groups significantly influenced the binding affinity and selectivity for COX-1 over COX-2. csfarmacie.cz

The goal of these simulations is to find the most energetically favorable binding pose of the ligand within the receptor's active site. nih.gov The output is often a binding affinity score (measured in kcal/mol) and an inhibition constant (Ki), which indicate the strength of the interaction. nih.gov By comparing the docking scores and binding poses of various derivatives, researchers can identify which parts of the molecule are most important for binding.

Table 1: Example of Molecular Docking Data for Related Compound Derivatives Against COX-2 Receptor

| Derivative | Binding Affinity (ΔG) (kcal/mol) | Inhibition Constant (Ki) (nM) |

|---|---|---|

| 5-O-Benzoylpinostrobin Derivative 1 | -10.16 | 35.40 |

| 5-O-Benzoylpinostrobin Derivative 2 | -10.02 | 45.21 |

| 5-O-Benzoylpinostrobin Derivative 3 | -9.91 | 54.75 |

| 5-O-Benzoylpinostrobin Derivative 4 | -9.81 | 64.43 |

| 5-O-Benzoylpinostrobin Derivative 5 | -9.70 | 76.97 |

This table is illustrative, based on data reported for 5-O-Benzoylpinostrobin derivatives, and demonstrates the type of data generated from molecular docking studies. nih.gov

Pharmacophore Modeling for Rational Scaffold Modification and Optimization

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to interact with a specific biological target. This model serves as a template for designing new molecules with improved potency and selectivity.

Based on the binding features identified through methods like molecular docking, a pharmacophore model can be constructed. For example, research on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives utilized pharmacophore modeling to discover common anchoring features required for ULK1 inhibition. nih.gov This model then guided the synthesis of new derivatives to validate the hypothesis and elucidate structure-activity relationships. nih.gov

A typical pharmacophore model for a compound like this compound and its derivatives would likely include features such as:

Hydrogen Bond Donors: The N-H group of the amide linkage.

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide.

Aromatic/Hydrophobic Regions: The iodophenyl ring.

Halogen Bonding Sites: The bromine and iodine atoms, which can form specific non-covalent interactions.

By understanding these key features, medicinal chemists can rationally modify the scaffold, for instance, by altering the length of the alkyl chain, changing the position or nature of the halogen substituents, or replacing the phenyl ring to optimize interactions with a target receptor.

In Silico Analysis of Derivative Properties and Reactivity

Conformational analysis can predict the most stable arrangement of atoms. The amide bond (–CO–NH–) itself is generally planar and rigid due to resonance, but rotation can occur around the adjacent single bonds. The five-carbon alkyl chain, however, is highly flexible. In studies of related pyrrolidine (B122466) amide derivatives, it was found that conformationally flexible linkers could increase inhibitory potency, though sometimes at the cost of selectivity. nih.govnih.gov Conversely, conformationally restricted linkers could enhance selectivity. nih.govnih.gov This highlights the importance of the linker's (in this case, the alkyl chain's) conformational freedom in positioning the key interacting moieties, such as the halogenated phenyl ring, for optimal binding.

The electronic properties of a molecule govern its reactivity and how it interacts with other molecules. The presence of bromine and iodine atoms on the this compound scaffold significantly influences its electronic structure.

Computational methods like Density Functional Theory (DFT) can be used to map the electronic landscape of a molecule. acs.org Halogens, particularly bromine and iodine, can act as electrophilic "halenium" sources (Br+ or I+), making them capable of forming halogen bonds—a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor's binding site. acs.org

The carbon-halogen bond (C-Br and C-I) polarity is also a key factor. The high electronegativity of halogens creates a dipole moment. byjus.com Furthermore, computational studies on related halogenated compounds have shown that the incorporation of bromine can modify the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gaps, which are fundamental indicators of a molecule's chemical reactivity and kinetic stability. acs.org

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Predictive modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses computational methods to build statistical models that correlate chemical structure with activity.

For derivatives of the this compound scaffold, SAR studies are essential for optimization. Research on related pyrrolidine amide derivatives has shown that modifying the terminal phenyl group with different substituents can significantly influence inhibitor activity. nih.govnih.gov For example, SAR data indicated that small, lipophilic substituents were preferable for optimal potency. nih.govnih.gov Similarly, in the development of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as ULK1 inhibitors, SAR exploration was a key component of the study. nih.gov

These predictive models allow researchers to estimate the activity of hypothetical compounds before they are synthesized, saving time and resources. By systematically modifying the scaffold—for example, by changing the halogen, altering its position, or varying the length of the alkyl chain—and calculating the predicted activity, a more potent derivative can be rationally designed.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol |

| 5-O-Benzoylpinostrobin |

| Pyrrolidine amide |

Future Research Trajectories and Interdisciplinary Perspectives for 5 Bromo N 4 Iodophenyl Pentanamide

Innovations in Green Synthetic Chemistry for Sustainable Production

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on hazardous reagents and generate significant waste. semanticscholar.orgucl.ac.uk The sustainable production of 5-bromo-N-(4-iodophenyl)pentanamide necessitates a shift towards greener synthetic strategies that prioritize efficiency, safety, and environmental benignity.

Conventional amide synthesis often involves the use of stoichiometric activating agents, which can be costly and produce substantial waste. ucl.ac.uk Recent advancements in green chemistry offer promising alternatives for the synthesis of amides. bohrium.comresearchgate.net One such approach involves the direct condensation of a carboxylic acid and an amine. For the synthesis of this compound, this would entail the reaction of 5-bromopentanoic acid with 4-iodoaniline (B139537). The development of efficient and recyclable catalysts for this direct amidation is a key area of research. acs.org Boric acid, for instance, has been shown to be an effective catalyst for amidation under solvent-free conditions, a process that aligns well with the principles of green chemistry. semanticscholar.orgresearchgate.net Another sustainable approach utilizes a reusable Brønsted acidic ionic liquid as both a catalyst and a solvent, which has been shown to be effective for the direct amidation of carboxylic acids and amines. acs.org

Furthermore, the development of photocatalytic methods using Covalent Organic Frameworks (COFs) presents a novel and green approach to amide synthesis directly from alcohols, which could revolutionize industrial production by reducing costs and environmental impact. dst.gov.in These methods often operate under mild conditions and offer high efficiency and recyclability. dst.gov.in

The table below outlines potential green synthetic routes for this compound, comparing them to traditional methods.

| Synthetic Route | Reactants | Catalyst/Conditions | Advantages | Challenges |

| Traditional Acyl Chloride Method | 5-Bromopentanoyl chloride, 4-Iodoaniline | Base (e.g., Pyridine) | High yield, well-established | Use of hazardous acylating agents, solvent waste |

| Direct Amidation | 5-Bromopentanoic acid, 4-Iodoaniline | Boric acid, heat (solvent-free) | Atom economical, reduced waste, simple | May require higher temperatures |

| Ionic Liquid Catalysis | 5-Bromopentanoic acid, 4-Iodoaniline | Brønsted acidic ionic liquid | Recyclable catalyst/solvent, high efficiency | Cost and availability of ionic liquids |

| Photocatalytic Synthesis | 5-Bromopentanol, 4-Iodoaniline | COF-based photocatalyst, light | Mild conditions, high sustainability | Catalyst development and optimization |

Exploration of Novel Derivatization and Functionalization Pathways

The presence of two distinct halogen atoms in this compound offers a rich platform for selective derivatization and functionalization. The differential reactivity of the alkyl bromide and the aryl iodide allows for orthogonal chemical modifications, enabling the synthesis of a diverse library of new molecules.

The terminal bromine atom is susceptible to nucleophilic substitution, providing a handle for introducing a wide array of functional groups. This could include azides for click chemistry applications, thiols for surface attachment, or various carbon nucleophiles for chain extension. nih.gov The amide N-H bond itself can also be a site for functionalization, allowing for the introduction of various groups through methods like aza-Michael addition. nih.gov

The iodinated phenyl ring is a prime candidate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to complex molecular architectures. The ability to perform these reactions selectively in the presence of the bromoalkyl chain is a key area for future investigation.

Reductive functionalization of the amide bond itself presents another avenue for creating diverse molecular structures, including the synthesis of bioisosteres with potentially enhanced biological activity. nih.govresearchgate.net The table below summarizes potential derivatization strategies.

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group | Potential Applications |

| Terminal Bromine | Nucleophilic Substitution | Sodium azide, Thiourea, Malonic esters | Azide, Thiol, Carboxylic acid derivatives | Bioconjugation, Self-assembled monolayers, Drug discovery |

| Iodinated Phenyl Ring | Suzuki Coupling | Arylboronic acids, Palladium catalyst | Biaryl compounds | Advanced materials, liquid crystals |

| Iodinated Phenyl Ring | Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Aryl alkynes | Organic electronics, fluorescent probes |

| Amide N-H | Aza-Michael Addition | α,β-Unsaturated esters, Base | N-Functionalized amides | Prodrug synthesis, molecular probes |

| Amide Carbonyl | Reductive Functionalization | Silanes, Transition metal catalysts | Amines, Aldehydes | Synthesis of novel bioactive compounds |

Untapped Potential in Material Science and Chemical Biology Applications beyond Pharmaceuticals

While the structural motifs of this compound are of interest to the pharmaceutical industry, its potential extends far beyond this field into material science and chemical biology.

In material science, the rigid iodophenyl group combined with the flexible pentanamide (B147674) chain could lead to the development of novel liquid crystals or polymers with unique optical and electronic properties. The ability to precisely functionalize both ends of the molecule allows for the creation of well-defined monomers for polymerization or building blocks for supramolecular assemblies. Iodoaromatic compounds are also utilized in the synthesis of organic electroluminescent materials and other bioactive materials. babafaridgroup.edu.in

In the realm of chemical biology, this compound can serve as a versatile molecular probe. The terminal bromine can be used to attach the molecule to a solid support for affinity chromatography or to a fluorescent dye for imaging studies. The iodophenyl group can act as a heavy atom for X-ray crystallography studies of protein-ligand complexes. Furthermore, the development of late-stage functionalization strategies for amides allows for the chemical tagging of bioactive molecules to create drug conjugates or probes for studying their mechanism of action. nih.gov

The following table highlights some of the prospective applications in these interdisciplinary fields.

| Field | Potential Application | Key Molecular Features | Research Direction |

| Material Science | Liquid Crystals | Rigid aromatic core, flexible aliphatic chain | Synthesis and characterization of mesophases |

| Material Science | Functional Polymers | Bromo and iodo groups for polymerization | Development of novel polymerization methodologies |

| Chemical Biology | Molecular Probes | Orthogonal reactive sites for labeling | Synthesis of fluorescent and affinity-based probes |

| Chemical Biology | Chemical Proteomics | Photoaffinity labeling potential | Design and synthesis of photoactivatable derivatives |

| Organic Electronics | Organic Semiconductors | Extended π-systems via cross-coupling | Synthesis of novel conjugated materials |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-N-(4-iodophenyl)pentanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. For example, reacting 4-iodoaniline with 5-bromovaleryl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). Key variables include stoichiometry (1:1.5 molar ratio of amine to acyl chloride), temperature (0°C to room temperature), and purification via column chromatography (gradient elution with DCM/ethyl acetate) . Yields range from 48% to 68%, with lower yields attributed to side reactions (e.g., hydrolysis of the acyl chloride) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Characterization relies on ¹H NMR (e.g., δ 2.36–2.56 ppm for methylene protons adjacent to the bromine, δ 7.3–8.3 ppm for aromatic protons), IR (C=O stretch at ~1680 cm⁻¹), and mass spectrometry (M+H⁺ at m/z 436–488) . Reverse-phase HPLC with acetonitrile/ammonium hydroxide gradients is used for purity assessment (>95%) .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer : The compound is lipophilic, requiring polar aprotic solvents (e.g., DMF, DCM) for dissolution. Stability studies indicate sensitivity to prolonged exposure to light and moisture, necessitating storage under inert gas (argon) at –20°C .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in large-scale preparations?

- Methodological Answer : Optimization strategies include:

- Alternative bases : Potassium carbonate in acetone or THF improves nucleophilicity of the amine, reducing side-product formation .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <6 hours while maintaining yields >60% .

- In situ generation of acyl chloride : Using oxalyl chloride or thionyl chloride minimizes hydrolysis risks .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) may arise from rotameric equilibria or impurities. Techniques to address this include:

- Variable-temperature NMR to identify dynamic processes.

- HPLC-MS coupling to correlate spectral anomalies with specific impurities (e.g., unreacted starting materials) .

- X-ray crystallography for definitive structural confirmation, though this requires high-purity crystals .

Q. How does the bromine substituent influence reactivity in downstream applications (e.g., cross-coupling reactions)?

- Methodological Answer : The bromine at the pentanamide chain enables Buchwald-Hartwig amination or Suzuki-Miyaura coupling for functionalization. For example, substitution with arylpiperazines (e.g., 1-(3,5-dichlorophenyl)piperazine) under reflux in THF/K₂CO₃ produces dopamine D3 receptor ligands, with reaction efficiency dependent on ligand electronics .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding interactions (e.g., with kinase domains). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model compound-receptor dynamics, prioritizing derivatives with low binding energies (<–8 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.